molecular formula C9H10N4 B12822080 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine

2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine

Cat. No.: B12822080
M. Wt: 174.20 g/mol
InChI Key: YDTKPTRQVQQGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring . The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid.

    Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism . The binding mode and interaction with the active site of the enzyme are often studied using molecular docking techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-methyl-5-phenyltriazol-4-amine

InChI

InChI=1S/C9H10N4/c1-13-11-8(9(10)12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,12)

InChI Key

YDTKPTRQVQQGGP-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.